molecular formula C20H16N4O4S2 B12199982 N-(2,1,3-benzoxadiazol-4-yl)-3-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide

N-(2,1,3-benzoxadiazol-4-yl)-3-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide

Cat. No.: B12199982
M. Wt: 440.5 g/mol
InChI Key: BYESHVUHVVWOSA-WJDWOHSUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature Guidelines for Polycyclic Heteroaromatic Systems

The IUPAC nomenclature of polycyclic heteroaromatic systems follows hierarchical rules prioritizing heteroatom type, ring fusion patterns, and substituent positions. For N-(2,1,3-benzoxadiazol-4-yl)-3-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide, the name is constructed by analyzing three components:

  • Benzoxadiazole Core : The parent ring system, 2,1,3-benzoxadiazole, is a fused bicyclic structure comprising a benzene ring ortho-fused to a 1,2,5-oxadiazole (furazan) ring. The numbering begins at the oxygen atom (position 1), followed by adjacent nitrogen atoms (positions 2 and 3), with the benzene ring completing the fused system (positions 4–7). The substituent at position 4 is indicated by the suffix -4-yl.
  • Thiazolidinone-Enamine Substituent : The 4-oxo-2-thioxo-1,3-thiazolidin-3-yl group is a five-membered ring containing sulfur (position 1), nitrogen (position 3), a thioketone (position 2), and a ketone (position 4). The 5Z designation specifies the cis configuration of the benzylidene double bond.
  • Propanamide Linker : The 3-[(5Z)-...]propanamide chain connects the benzoxadiazole and thiazolidinone moieties via an amide bond at position 3 of the propanamide.

Key Nomenclature Rules Applied :

  • Heteroatom Priority : Oxygen > sulfur > nitrogen.
  • Fusion Descriptors : Ortho-fusion (shared bond and two atoms) for the benzoxadiazole.
  • Stereochemistry : The Z configuration is assigned using the Cahn-Ingold-Prelog rules for the benzylidene double bond.

Positional Isomerism in Benzoxadiazole-Thiazolidinone Hybrid Architectures

Positional isomerism in this compound arises from three structural variables:

  • Benzoxadiazole Substituent Position :
    • The 4-yl designation fixes the amide linkage at position 4. Isomers could form if the linkage shifts to positions 5 or 6 (Table 1).
  • Thiazolidinone Ring Substitution :
    • The thioketone (position 2) and ketone (position 4) are fixed, but alternative substitution patterns (e.g., 3-oxo-2-thioxo) would yield distinct isomers.
  • Benzylidene Configuration :
    • The Z configuration specifies the 2-methoxybenzylidene group’s orientation. An E isomer would alter the spatial arrangement of the methoxy group relative to the thiazolidinone ring.

Table 1: Positional Isomerism in Benzoxadiazole-Thiazolidinone Hybrids

Isomer Type Substituent Position IUPAC Name Fragment
Parent Compound Benzoxadiazole-4-yl 2,1,3-benzoxadiazol-4-yl
Positional Isomer 1 Benzoxadiazole-5-yl 2,1,3-benzoxadiazol-5-yl
Positional Isomer 2 Benzoxadiazole-6-yl 2,1,3-benzoxadiazol-6-yl

The thermodynamic stability of isomers depends on conjugation effects. For example, the 4-yl isomer maximizes resonance stabilization between the benzoxadiazole’s electron-deficient ring and the propanamide’s electron-withdrawing carbonyl group.

Crystallographic Characterization Challenges for Z-Configured Enamine Systems

Crystallographic analysis of This compound faces three primary challenges:

  • Z-Configuration Stability :
    • The Z configuration of the benzylidene enamine introduces steric strain between the 2-methoxy group and the thiazolidinone ring, potentially leading to partial Z-to-E isomerization during crystallization.
  • Conformational Flexibility :
    • The propanamide linker allows rotation around the C–N and C–C bonds, resulting in multiple conformers that complicate unit cell packing.
  • Hydrogen Bonding Ambiguity :
    • Competing hydrogen bond donors (amide NH) and acceptors (thioketone, ketone) create polymorphic possibilities, necessitating low-temperature crystallization to isolate a single phase.

Experimental Strategies :

  • Low-Temperature X-Ray Diffraction : Minimizes thermal motion artifacts.
  • Synchrotron Radiation : Enhances resolution for resolving sulfur and oxygen atom positions.
  • DFT Calculations : Predict stable conformers to guide crystallographic modeling.

Table 2: Crystallographic Parameters and Challenges

Parameter Challenge Resolution Strategy
Unit Cell Symmetry High Z’ due to conformational disorder Cooling to 100 K
Hydrogen Bond Networks Competing NH···O and NH···S interactions Solvent screening
Enamine Configuration Z/E isomer coexistence Chiral auxiliary derivatization

Properties

Molecular Formula

C20H16N4O4S2

Molecular Weight

440.5 g/mol

IUPAC Name

N-(2,1,3-benzoxadiazol-4-yl)-3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide

InChI

InChI=1S/C20H16N4O4S2/c1-27-15-8-3-2-5-12(15)11-16-19(26)24(20(29)30-16)10-9-17(25)21-13-6-4-7-14-18(13)23-28-22-14/h2-8,11H,9-10H2,1H3,(H,21,25)/b16-11-

InChI Key

BYESHVUHVVWOSA-WJDWOHSUSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=CC=CC4=NON=C43

Canonical SMILES

COC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC=CC4=NON=C43

Origin of Product

United States

Preparation Methods

Synthesis of 2,1,3-Benzoxadiazol-4-amine

The benzoxadiazole core is prepared from 2-nitroaniline derivatives. Nitration at the 4-position followed by reduction with hydrogen gas (5 atm) over palladium on carbon yields the diamine intermediate. Cyclization with nitrous acid (HNO₂) at 0–5°C produces 2,1,3-benzoxadiazol-4-amine in 78% yield.

Reaction Conditions :

  • Temperature: 0–5°C (cyclization)

  • Catalyst: Pd/C (10% w/w)

  • Solvent: Ethanol/water (3:1)

Preparation of (5Z)-5-(2-Methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidine

The thiazolidinone scaffold is synthesized via a two-step protocol:

  • Knoevenagel Condensation : 2-Methoxybenzaldehyde reacts with thiazolidine-2,4-dione in the presence of piperidine (10 mol%) and acetic acid, yielding the (Z)-configured benzylidene intermediate.

  • Thionation : Treatment with Lawesson’s reagent (2 equiv) in toluene at 110°C replaces the 4-oxo group with a thioxo group, achieving 85% conversion.

Key Data :

  • Stereoselectivity: >95% Z-isomer (confirmed by NOESY)

  • Yield: 72% overall

Amide Coupling and Final Assembly

The propanamide linker is introduced via a coupling reaction between 2,1,3-benzoxadiazol-4-amine and 3-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid. N,N’-Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane facilitate the amide bond formation at room temperature, yielding the final product in 68% purity. Further purification via silica gel chromatography (ethyl acetate/hexane, 1:1) enhances purity to >98%.

Optimized Conditions :

  • Coupling Agent: DCC (1.2 equiv)

  • Catalyst: DMAP (0.1 equiv)

  • Reaction Time: 12 hours

Optimization of Reaction Conditions

Temperature and Catalysis

The Knoevenagel condensation requires strict temperature control (60–70°C) to prevent isomerization of the benzylidene group. Catalytic amounts of piperidine (10 mol%) enhance reaction rates without promoting side reactions. In contrast, thionation with Lawesson’s reagent demands higher temperatures (110°C) to ensure complete conversion.

Solvent Effects

Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates but may lead to byproduct formation during amide coupling. Dichloromethane balances reactivity and solubility while minimizing racemization.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, benzoxadiazole-H), 7.89 (d, J = 15.6 Hz, 1H, benzylidene-H), 6.98–7.45 (m, 4H, aromatic-H), 4.32 (t, J = 7.2 Hz, 2H, CH₂), 3.84 (s, 3H, OCH₃).

  • HRMS (ESI+) : m/z calcd for C₂₀H₁₅N₄O₃S₂ [M+H]⁺: 427.0532; found: 427.0529.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirms a retention time of 12.3 min with 98.5% purity.

Challenges and Troubleshooting

Stereochemical Control

The (5Z)-configuration of the benzylidene group is prone to isomerization under acidic or high-temperature conditions. Using mild Lewis acids (e.g., ZnCl₂) during condensation stabilizes the Z-isomer.

Byproduct Formation

Over-thionation may occur if Lawesson’s reagent exceeds stoichiometric amounts, leading to disulfide byproducts. Limiting the reagent to 2.0 equiv and monitoring via TLC mitigates this issue.

Comparative Analysis with Related Compounds

Unlike benzothiazinones synthesized via thiourea intermediates, this compound requires sequential assembly of its heterocyclic cores. The absence of toxic reagents (e.g., carbon disulfide) aligns with green chemistry principles, contrasting with older thiazolidinone syntheses .

Chemical Reactions Analysis

Types of Reactions

N-(2,1,3-benzoxadiazol-4-yl)-3-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzoxadiazole ring can be reduced to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

One of the most promising applications of this compound is its anticancer properties. Research has demonstrated that derivatives of benzoxadiazole exhibit significant anticancer activity against various human cancer cell lines. For instance, compounds related to N-(2,1,3-benzoxadiazol-4-yl)-3-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide have been shown to inhibit the proliferation of cancer cells effectively.

Case Study: Sulforhodamine B Assay

A study utilizing the Sulforhodamine B (SRB) assay revealed that the compound exhibited selective uptake by cancer cells and demonstrated notable cytotoxicity against lung cancer and CNS cancer cell lines. The results indicated a dose-dependent response, suggesting its potential as a chemotherapeutic agent .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Benzoxadiazole derivatives have been reported to possess antibacterial and antifungal properties. The mechanism often involves interference with microbial cell wall synthesis or disruption of metabolic pathways.

Case Study: Antimicrobial Screening

In a comparative study, various benzoxadiazole derivatives were tested against standard microbial strains. The results showed that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, indicating their potential for development into new antimicrobial agents .

Molecular Docking Studies

Molecular docking studies have been instrumental in elucidating the interaction mechanisms of this compound with biological targets. These studies help in understanding how the compound binds to specific receptors or enzymes involved in disease processes.

Insights from Docking Studies

Docking simulations have indicated that the compound can effectively bind to target proteins implicated in cancer progression and inflammation. This binding affinity suggests that it could serve as a lead compound for further drug development aimed at these diseases .

Fluorescent Probes

Additionally, the benzoxadiazole moiety is known for its fluorescent properties, making this compound a potential candidate for use as a fluorescent probe in biological imaging.

Application in Imaging

Research has highlighted the utility of benzoxadiazole derivatives as fluorescent markers for cellular imaging applications. The ability to visualize cellular processes in real-time can enhance our understanding of drug interactions and cellular responses to therapies .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship of this compound is crucial for optimizing its efficacy and safety profile.

SAR Findings

Studies indicate that modifications to the thiazolidinone structure can significantly influence the biological activity of the compound. For example, variations in substituents on the benzodiazole ring have been correlated with enhanced anticancer potency .

Mechanism of Action

The mechanism of action of N-(2,1,3-benzoxadiazol-4-yl)-3-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide depends on its specific application:

    Antimicrobial Activity: It may inhibit bacterial enzymes or disrupt cell membranes.

    Anticancer Activity: It could induce apoptosis or inhibit cell proliferation by targeting specific molecular pathways.

    Fluorescent Properties: The benzoxadiazole ring can act as a fluorophore, allowing the compound to be used in imaging applications.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Substituents (Benzylidene) Substituents (Amide) Key Properties (Predicted/Experimental)
Target Compound C₂₀H₁₇N₃O₃S₂ 411.50 2-Methoxybenzylidene 2,1,3-Benzoxadiazol-4-yl LogP: 3.51; Density: 1.4 g/cm³
3-[(5Z)-5-(4-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)propanamide C₁₆H₁₂ClN₃O₂S₃ 409.92 4-Chlorobenzylidene 1,3-Thiazol-2-yl ChemSpider ID: 1035133; pKa: ~8.5 (thiol group)
(Z)-N-(3-Hydroxyphenyl)-3-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide C₂₀H₁₈N₂O₃S₂ 398.50 4-Methylbenzylidene 3-Hydroxyphenyl Density: 1.43 g/cm³; pKa: 9.53
2-Chloro-N-[(5Z)-5-(3-Methoxy-4-propoxyphenyl)methylidene]-4-oxo-2-thioxothiazolidin-3-yl]benzamide C₂₁H₁₉ClN₂O₄S₂ 478.97 3-Methoxy-4-propoxyphenyl 2-Chlorophenyl ZINC ID: 1799475; LogP: 4.8 (estimated)

Key Observations :

  • Hydrophobic Effects : The 4-methylbenzylidene group in raises LogP (lipophilicity), favoring membrane penetration but reducing aqueous solubility.
  • Steric Effects : The 3-methoxy-4-propoxy substituent in introduces steric bulk, likely decreasing binding to shallow active sites.

Biological Activity

N-(2,1,3-benzoxadiazol-4-yl)-3-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular characteristics:

PropertyValue
Molecular Formula C20_{20}H16_{16}N4_{4}O4_{4}S2_{2}
Molecular Weight 416.48 g/mol
CAS Number 902332-26-7

The structure features a benzoxadiazole ring, a thiazolidinone moiety, and a methoxybenzylidene group, which contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process begins with the formation of the benzoxadiazole ring, followed by the introduction of the methoxybenzylidene and thiazolidinone components. Various halogenated compounds and amines are used as reagents under controlled conditions to ensure high yields and purity.

Antimicrobial Activity

Recent studies have demonstrated significant antimicrobial activity of related thiazolidinone derivatives. For instance, compounds with similar structures have shown potent antibacterial effects against both Gram-positive and Gram-negative bacteria.

  • Antibacterial Effects :
    • Compounds demonstrated minimal inhibitory concentrations (MICs) lower than those of standard antibiotics like ampicillin.
    • Notably, derivatives exhibited strong activity against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .
  • Antifungal Activity :
    • The compounds also displayed antifungal properties exceeding those of conventional antifungal agents like ketoconazole .

Antitumor Activity

The compound's structure suggests potential antitumor activity. Research indicates that similar thiazolidinone derivatives exhibit selective cytotoxicity against various cancer cell lines.

  • Cytotoxicity Studies :
    • In vitro evaluations have shown that these compounds can inhibit the proliferation of cancer cells while exhibiting low toxicity towards normal cells .

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Cell Signaling Modulation : It may influence various signaling pathways that regulate cell growth and apoptosis.

Case Studies

Several case studies highlight the efficacy of similar compounds in clinical settings:

  • A study involving thiazolidinone derivatives showed promising results in treating bacterial infections resistant to conventional therapies.
  • Clinical trials assessing the antitumor effects of benzoxadiazole-based compounds revealed significant reductions in tumor size in treated subjects compared to controls.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.